Dipropyl malonate

説明

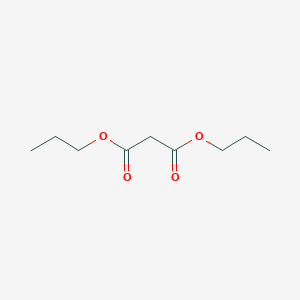

Structure

3D Structure

特性

IUPAC Name |

dipropyl propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-3-5-12-8(10)7-9(11)13-6-4-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWIWFCDNJNZEKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CC(=O)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333753 | |

| Record name | Dipropyl malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1117-19-7 | |

| Record name | Dipropyl malonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1117-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipropyl malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipropyl Malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of Dipropyl Malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and reactivity of dipropyl malonate. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications. All quantitative data has been summarized in structured tables for ease of comparison, and detailed experimental protocols for key reactions are provided.

Chemical and Physical Properties

This compound, also known as malonic acid dipropyl ester, is a diester of malonic acid and propanol. It is a colorless to almost colorless liquid with a fruity, wine-like odor.[1] It is primarily utilized as a chemical intermediate in organic synthesis, most notably in the production of pharmaceuticals such as Valproic Acid.[2]

Identification and General Properties

| Property | Value | Reference |

| Chemical Name | dipropyl propanedioate | [3] |

| Synonyms | This compound, Malonic Acid Dipropyl Ester, Di-n-propyl malonate | [1][4] |

| CAS Number | 1117-19-7 | [4][5] |

| Molecular Formula | C₉H₁₆O₄ | [4][5] |

| Molecular Weight | 188.22 g/mol | [4][5] |

| Appearance | Colorless to Almost colorless clear liquid | [4] |

| Odor | Fruity, winey, apple-like | [1] |

Physical and Chemical Constants

| Property | Value | Reference |

| Density | 1.01 g/cm³ | [6] |

| Boiling Point | 229 °C | [6] |

| Melting Point | -77 °C | [6] |

| Flash Point | 100 °C (lit.) | [6] |

| Refractive Index (n20/D) | 1.4190 to 1.4210 | [6] |

| Vapor Pressure | 0.0324 hPa @ 20°C (est.) | [1] |

| Solubility | Very slightly soluble in water; soluble in alcohol and oils. | [1][6] |

| pKa | 11.83 ± 0.46 (Predicted) | [6] |

| LogP | 2.0 | [1] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is characterized by signals corresponding to the propyl and methylene protons. A representative spectrum can be found at ChemicalBook.[7]

-

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. A reference spectrum is available on PubChem.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits strong absorption bands characteristic of the ester functional groups. Key absorptions include C=O stretching vibrations around 1730-1750 cm⁻¹ and C-O stretching vibrations in the 1000-1300 cm⁻¹ region.[8]

Mass Spectrometry

Electron ionization mass spectrometry of this compound shows a fragmentation pattern that can be used for its identification. The mass spectrum is available in the NIST WebBook.[9] A common fragmentation pathway for similar malonate derivatives involves the loss of the diethyl malonate moiety.[10]

Synthesis and Reactivity

This compound is a versatile intermediate in organic synthesis, primarily utilized for the introduction of a propyl-substituted acetic acid moiety. Its reactivity is centered around the acidity of the α-hydrogens located on the methylene carbon between the two carbonyl groups.

Synthesis of this compound (Fischer Esterification)

A common method for the synthesis of this compound is the Fischer esterification of malonic acid with n-propanol in the presence of an acid catalyst.[11][12]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add malonic acid (1.0 eq) and an excess of n-propanol (at least 3.0 eq). The alcohol often serves as the solvent.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-2 mol%).

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). To drive the equilibrium towards the product, water can be removed using a Dean-Stark apparatus.[13]

-

Work-up: After cooling to room temperature, the excess alcohol is removed under reduced pressure. The residue is diluted with an organic solvent (e.g., diethyl ether) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude this compound is then purified by vacuum distillation.

Key Reactions of this compound

The presence of the acidic methylene protons makes this compound a key substrate for the malonic ester synthesis, which allows for the formation of substituted carboxylic acids.[14]

The methylene protons can be readily removed by a base to form a nucleophilic enolate, which can then be alkylated.

-

Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), prepare a solution of sodium propoxide by dissolving sodium metal (1.0 eq) in anhydrous n-propanol. To this, add this compound (1.0 eq) dropwise at room temperature.

-

Alkylation: To the resulting enolate solution, add an alkyl halide (e.g., propyl bromide, 1.0 eq) dropwise.

-

Reaction: Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up: After cooling, remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting dialkylated this compound can be purified by vacuum distillation.

The ester groups of this compound and its alkylated derivatives can be hydrolyzed to the corresponding malonic acid under basic or acidic conditions.

-

Reaction Setup: In a round-bottom flask, dissolve the this compound derivative (1.0 eq) in an alcoholic solvent (e.g., ethanol).

-

Hydrolysis: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (a slight excess, e.g., 2.2 eq), and heat the mixture to reflux for several hours.

-

Acidification: After cooling, the alcohol is removed under reduced pressure. The aqueous residue is then acidified with a strong mineral acid (e.g., HCl) until the pH is acidic, which precipitates the dicarboxylic acid.

-

Isolation: The resulting dipropylmalonic acid can be isolated by filtration or extraction with an organic solvent.

Substituted malonic acids readily undergo decarboxylation upon heating to yield a substituted carboxylic acid. This is a key step in the synthesis of Valproic Acid from this compound.[2][15]

-

Reaction Setup: Place the purified, dry dipropylmalonic acid in a reaction vessel equipped for heating and gas evolution.

-

Decarboxylation: Heat the acid to a temperature of 140-165 °C.[2][15] The evolution of carbon dioxide will be observed. The reaction is typically continued until gas evolution ceases.

-

Purification: The resulting carboxylic acid (e.g., Valproic Acid) can be purified by distillation.

Safety and Handling

This compound is classified as an irritant.[1] It is important to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.

GHS Hazard Information

-

Pictogram: Warning[3]

-

Hazard Statements:

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[3]

-

P280: Wear protective gloves/eye protection/face protection.[3]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

Handling and Storage Recommendations

-

Handling: Avoid contact with skin, eyes, and clothing. Use only in a well-ventilated area.[16]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances and sources of ignition.[16]

Applications in Drug Development

The primary application of this compound in the pharmaceutical industry is as a key starting material for the synthesis of Valproic Acid and its salts (e.g., sodium valproate, divalproex sodium), which are widely used as anticonvulsant and mood-stabilizing drugs.[2][17] The synthesis involves the dialkylation of a malonic ester with propyl bromide, followed by hydrolysis and decarboxylation.

Conclusion

This compound is a fundamental building block in organic synthesis with well-defined physical, chemical, and spectroscopic properties. Its utility is most pronounced in the malonic ester synthesis, providing an efficient route to various substituted carboxylic acids, which are valuable intermediates in the production of pharmaceuticals and other fine chemicals. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its safe and effective use in research and development.

References

- 1. Diisopropyl malonate(13195-64-7) 13C NMR spectrum [chemicalbook.com]

- 2. Process For Preparation Of Valproic Acid And It’s Sodium Salt [quickcompany.in]

- 3. This compound | C9H16O4 | CID 517959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scent.vn [scent.vn]

- 5. scbt.com [scbt.com]

- 6. This compound | 1117-19-7 [chemicalbook.com]

- 7. This compound(1117-19-7) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Propanedioic acid, dipropyl ester [webbook.nist.gov]

- 10. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives [mdpi.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Fischer Esterification [organic-chemistry.org]

- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 14. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 15. WO2008062471A2 - A mild method for the production of di-n-propylacetic acid (valproic acid) - Google Patents [patents.google.com]

- 16. aksci.com [aksci.com]

- 17. csfarmacie.cz [csfarmacie.cz]

An In-depth Technical Guide to Dipropyl Malonate (CAS 1117-19-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropyl malonate, with the CAS number 1117-19-7, is a diester of malonic acid and propanol. It serves as a crucial intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its chemical structure, featuring an active methylene group flanked by two ester functionalities, allows for a variety of chemical transformations, making it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its role in drug development.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the tables below.

Identifiers and General Properties

| Property | Value | Reference |

| CAS Number | 1117-19-7 | [1] |

| Molecular Formula | C₉H₁₆O₄ | [1] |

| Molecular Weight | 188.22 g/mol | [1] |

| IUPAC Name | dipropyl propanedioate | [1] |

| Synonyms | Malonic acid dipropyl ester, Di-n-propyl malonate | [1] |

| Appearance | Colorless to almost colorless clear liquid |

Physical Properties

| Property | Value | Reference |

| Boiling Point | 229 °C | |

| Melting Point | -77 °C | |

| Density | 1.01 g/cm³ (at 20 °C) | |

| Refractive Index | 1.42 | |

| Solubility | Soluble in ethanol, methanol, and isopropanol. |

Spectroscopic Data

| Spectrum Type | Key Peaks/Signals | Reference |

| ¹H NMR | Signals corresponding to the methylene protons of the malonate backbone and the propyl ester groups. | [2] |

| ¹³C NMR | Resonances for the carbonyl carbons, the methylene carbon, and the carbons of the propyl groups. | [1] |

| IR Spectroscopy | Strong absorption bands characteristic of C=O stretching in the ester functional groups. | [1] |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation patterns. | [1] |

Synthesis of this compound

The most common method for the synthesis of this compound is the Fischer esterification of malonic acid with n-propanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

Materials:

-

Malonic acid

-

n-Propanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

-

Dean-Stark apparatus

-

Round-bottom flask

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add malonic acid and an excess of n-propanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.

-

Wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude this compound by fractional distillation under reduced pressure.

Reactivity and Applications in Drug Development

The reactivity of this compound is centered around the acidity of the α-protons of the methylene group. This allows for deprotonation to form a stable enolate, which is a potent nucleophile. This reactivity is harnessed in various carbon-carbon bond-forming reactions.

Malonic Ester Synthesis: A Gateway to Carboxylic Acids

A primary application of this compound is in the malonic ester synthesis, which allows for the preparation of substituted acetic acids. This pathway is particularly relevant in the synthesis of pharmaceuticals.

A notable example is the synthesis of valproic acid, an anticonvulsant and mood-stabilizing drug.[3][4][5] The synthesis involves the dialkylation of a malonic ester with propyl bromide, followed by hydrolysis and decarboxylation.

Knoevenagel Condensation

This compound can also participate in Knoevenagel condensation reactions with aldehydes and ketones, catalyzed by a weak base. This reaction is a valuable method for the formation of α,β-unsaturated esters, which are important intermediates in the synthesis of various pharmaceuticals and other fine chemicals.

Safety and Handling

This compound is classified as an irritant.[1] It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis, with significant applications in the pharmaceutical industry. Its utility, primarily through the malonic ester synthesis, allows for the efficient construction of complex carboxylic acid derivatives, including important active pharmaceutical ingredients like valproic acid. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and professionals in the field of drug development and organic chemistry.

References

An In-depth Technical Guide to the Structural Analysis of Dipropyl Malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropyl malonate (C9H16O4), a dialkyl ester of malonic acid, serves as a versatile building block in organic synthesis. Its utility in the formation of carbon-carbon bonds makes it a valuable precursor for the synthesis of a wide range of compounds, including pharmaceuticals and other specialty chemicals. A thorough understanding of its structural features is paramount for its effective application and for the quality control of its synthesis. This technical guide provides a comprehensive overview of the structural analysis of this compound, detailing the spectroscopic data, experimental protocols, and a visual representation of its structural elucidation workflow.

Molecular Structure and Properties

This compound, also known as dipropyl propanedioate, has a molecular weight of 188.22 g/mol .[1][2] Its structure consists of a central methylene group flanked by two carbonyl groups, which are in turn esterified with n-propyl groups.

Chemical Structure:

Spectroscopic Data for Structural Confirmation

The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound [3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.05 | Triplet | 4H | -O-CH₂ -CH₂-CH₃ |

| ~3.30 | Singlet | 2H | -CO-CH₂ -CO- |

| ~1.65 | Sextet | 4H | -O-CH₂-CH₂ -CH₃ |

| ~0.95 | Triplet | 6H | -O-CH₂-CH₂-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| ~167 | C =O |

| ~66 | -O-CH₂ -CH₂-CH₃ |

| ~41 | -CO-CH₂ -CO- |

| ~22 | -O-CH₂-CH₂ -CH₃ |

| ~10 | -O-CH₂-CH₂-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl and C-O ester linkages.

Table 3: Key IR Absorption Bands for this compound [1]

| Frequency (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| ~1735 | Strong | C=O Stretch | Ester |

| ~1250-1000 | Strong | C-O Stretch | Ester |

| ~2970 | Medium-Strong | C-H Stretch | Alkane |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Table 4: Key Mass Spectrometry Data for this compound [1][2]

| m/z | Relative Intensity | Assignment |

| 188 | Moderate | [M]⁺ (Molecular Ion) |

| 129 | High | [M - OCH₂CH₂CH₃]⁺ |

| 105 | High | [M - COOCH₂CH₂CH₃]⁺ |

| 87 | Moderate | [CH₂(COOCH₂CH₂CH₃)]⁺ |

| 43 | Very High | [CH₂CH₂CH₃]⁺ |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Synthesis of this compound

A representative method for the synthesis of this compound involves the esterification of malonic acid with propanol in the presence of an acid catalyst.

Reaction:

Malonic Acid + 2 Propanol --(H⁺)--> this compound + 2 H₂O

Procedure:

-

Reaction Setup: A mixture of malonic acid (1.0 eq), n-propanol (2.5 eq), and a catalytic amount of concentrated sulfuric acid is placed in a round-bottom flask equipped with a reflux condenser.

-

Heating: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, the excess propanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by vacuum distillation to yield pure this compound.

NMR Spectroscopy

-

Sample Preparation: A small amount of purified this compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Data Acquisition: Standard pulse sequences are used to acquire the spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared Spectroscopy

-

Sample Preparation: A drop of neat this compound liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film (capillary cell).

-

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.[1]

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for separation and analysis.[1]

-

Ionization: Electron Ionization (EI) is a common method used to generate the molecular ion and fragment ions.[1]

-

Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualizing the Analytical Workflow and Structural Logic

The following diagrams illustrate the experimental workflow for the structural analysis of this compound and the logical relationship between the spectroscopic data and its molecular structure.

Conclusion

The structural analysis of this compound is a straightforward process utilizing standard spectroscopic techniques. The combination of NMR, IR, and MS provides a complete and unambiguous confirmation of its molecular structure. The detailed data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, ensuring the correct identification and quality assessment of this important chemical intermediate.

References

An In-depth Technical Guide to the Synthesis and Characterization of Dipropyl Malonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of dipropyl malonate (CAS 1117-19-7), an important ester in organic synthesis. It details a standard laboratory-scale synthesis protocol, outlines key characterization data, and presents the information in a format tailored for scientific and research applications.

Synthesis of this compound

This compound is most commonly synthesized via the Fischer-Speier esterification of malonic acid with n-propanol. This reaction involves treating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[1][2][3] The reaction is reversible, and to drive the equilibrium towards the formation of the ester, the alcohol is often used as the solvent and/or the water byproduct is removed during the reaction.[2][4]

The general pathway involves the protonation of the carbonyl oxygen of malonic acid, which increases the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of n-propanol then attacks this carbon. A series of proton transfers and the elimination of a water molecule results in the formation of the dipropyl ester.[3][5]

Experimental Protocol: Fischer Esterification

The following is a representative protocol for the synthesis of this compound adapted from standard Fischer esterification procedures.[1][4]

Materials:

-

Malonic Acid

-

n-Propanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Diethyl ether or Ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Methodology:

-

Reaction Setup: In a round-bottom flask, combine malonic acid (1.0 eq) and anhydrous n-propanol (5.0-10.0 eq). The alcohol serves as both a reactant and the solvent.

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (approx. 0.1-0.2 eq) dropwise with stirring.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC) if desired.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess n-propanol using a rotary evaporator.

-

Extraction: Dissolve the remaining residue in diethyl ether (or another suitable organic solvent) and transfer the solution to a separatory funnel.

-

Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This step neutralizes the sulfuric acid catalyst.

-

Washing: Subsequently, wash the organic layer with water and then with a saturated brine solution to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: For high purity, the crude product should be purified by vacuum distillation.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Physical Properties

This compound is a colorless liquid with a fruity, apple-like odor.[6][7] Key physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 1117-19-7[6][8][9] |

| Molecular Formula | C₉H₁₆O₄[6][8][9] |

| Molecular Weight | 188.22 g/mol [6][8][9] |

| Boiling Point | 230 °C (est.)[6] |

| Density | ~0.991 g/mL at 25 °C |

| Refractive Index (n20/D) | ~1.412 |

(Note: Exact values for density and refractive index may vary slightly.)

Spectroscopic Data

Spectroscopic analysis provides structural confirmation of the synthesized molecule.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the hydrogen environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.05 | Triplet (t) | 4H | -O-CH₂ -CH₂-CH₃ |

| ~3.35 | Singlet (s) | 2H | -CO-CH₂ -CO- |

| ~1.65 | Sextet | 4H | -O-CH₂-CH₂ -CH₃ |

| ~0.92 | Triplet (t) | 6H | -O-CH₂-CH₂-CH₃ |

| (Solvent: CDCl₃. Data derived from typical ester values and spectral databases)[10][11] |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum confirms the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~167.0 | C =O (Ester carbonyl) |

| ~66.5 | -O-C H₂- |

| ~41.5 | -CO-C H₂-CO- |

| ~21.8 | -CH₂-C H₂-CH₃ |

| ~10.2 | -C H₃ |

| (Solvent: CDCl₃. Data derived from typical ester values and spectral databases)[11] |

IR (Infrared Spectroscopy): The IR spectrum shows characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2970 | C-H stretch | Alkane |

| ~1735 | C=O stretch | Ester Carbonyl |

| ~1150 | C-O stretch | Ester |

| (Note: The ester carbonyl peak may appear as a single strong, sharp band. Some malonates show a split or broad carbonyl band.)[11][12] |

MS (Mass Spectrometry): Mass spectrometry provides the molecular weight and fragmentation pattern.

| m/z Ratio | Interpretation |

| 188 | [M]⁺ (Molecular Ion) |

| 145 | [M - C₃H₇]⁺ |

| 129 | [M - OC₃H₇]⁺ |

| 105 | [M - COOC₃H₇]⁺ |

| 43 | [C₃H₇]⁺ (Base Peak) |

| (Data obtained from NIST and PubChem spectral data)[9][11] |

Conclusion

This guide has detailed a reliable and standard method for the synthesis of this compound via Fischer esterification. The provided experimental protocol and workflow offer a clear path for laboratory preparation. Furthermore, the comprehensive characterization data, including physical properties and spectroscopic analyses (NMR, IR, and MS), serve as a crucial reference for researchers to verify the identity and purity of the synthesized compound. This information is foundational for professionals utilizing this compound as a building block in further chemical and pharmaceutical development.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. scent.vn [scent.vn]

- 7. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 8. scbt.com [scbt.com]

- 9. Propanedioic acid, dipropyl ester [webbook.nist.gov]

- 10. This compound(1117-19-7) 1H NMR [m.chemicalbook.com]

- 11. This compound | C9H16O4 | CID 517959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. cdnsciencepub.com [cdnsciencepub.com]

Dipropyl Malonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of dipropyl malonate. The information is curated for professionals in research and development, offering precise data, experimental methodologies, and a logical workflow for property determination.

Core Physicochemical Properties

This compound, also known as malonic acid dipropyl ester, is a colorless to nearly colorless liquid.[1] It is identified by the CAS number 1117-19-7.[1][2][3][4][5]

Quantitative Data Summary

The fundamental physicochemical characteristics of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₆O₄ | [2][3][5] |

| Molecular Weight | 188.22 g/mol | [2][3][5] |

| Appearance | Colorless to Almost colorless clear liquid | [1][4] |

| Boiling Point | 229 °C | [1][4] |

| Melting Point | -77 °C | [1][4] |

| Density (Specific Gravity) | 1.01 g/cm³ (at 20/20 °C) | [1][4] |

| Refractive Index | 1.42 | [1] |

| Flash Point | 100 °C | [1][4] |

| Solubility | Very slightly soluble in water; soluble in alcohol and oils.[4] Soluble in ethanol (167.12 g/L), methanol (226.52 g/L), and isopropanol (126.23 g/L) at 25°C.[3] | [3][4] |

| Purity | >98.0% (GC) | [1] |

Experimental Protocols

While specific experimental records for this compound are not publicly detailed, the following are standard methodologies for determining the key physicochemical properties of a liquid compound like this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for its determination, especially for small sample sizes, is the Thiele tube method.[6]

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (e.g., fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner)

-

Liquid for heating bath (e.g., mineral oil)

Procedure:

-

A few milliliters of this compound are placed in the small test tube.[7]

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.[6]

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is placed in a Thiele tube filled with a heating liquid, such as mineral oil.[6][8]

-

The side arm of the Thiele tube is gently heated, causing the bath liquid to circulate and heat the sample uniformly.[9]

-

As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

When a rapid and continuous stream of bubbles emerges from the capillary tube, heating is discontinued.[8]

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[9]

Determination of Density (Volumetric Method)

Density is the mass of a substance per unit volume. For a liquid like this compound, this can be determined using a pycnometer or, more simply, a graduated cylinder and a balance.[10][11]

Apparatus:

-

Graduated cylinder or pycnometer

-

Analytical balance

Procedure:

-

The mass of a clean, dry measuring cylinder is recorded.[10]

-

A specific volume of this compound (e.g., 20 cm³) is added to the measuring cylinder.[10]

-

The mass of the measuring cylinder containing the liquid is recorded.[10]

-

The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.[10]

-

The density is then calculated by dividing the mass of the liquid by its volume.[12]

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and can be measured using a refractometer.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

Procedure:

-

The refractometer is calibrated using a standard sample with a known refractive index.

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prism is closed and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the experimental determination of the core physicochemical properties of a liquid chemical compound such as this compound.

Caption: A logical workflow for determining physicochemical properties.

References

- 1. This compound | 1117-19-7 | TCI EUROPE N.V. [tcichemicals.com]

- 2. This compound | C9H16O4 | CID 517959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scent.vn [scent.vn]

- 4. This compound | 1117-19-7 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. chymist.com [chymist.com]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. wjec.co.uk [wjec.co.uk]

- 11. scribd.com [scribd.com]

- 12. homesciencetools.com [homesciencetools.com]

An In-depth Technical Guide to the Spectral Analysis of Dipropyl Malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for dipropyl malonate (CAS No. 1117-19-7), a key chemical intermediate in various synthetic processes. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon environments.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by four distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.05 | Triplet | 4H | -O-CH₂ -CH₂-CH₃ |

| ~3.30 | Singlet | 2H | -O-CO-CH₂ -CO-O- |

| ~1.65 | Sextet | 4H | -O-CH₂-CH₂ -CH₃ |

| ~0.95 | Triplet | 6H | -O-CH₂-CH₂-CH₃ |

Note: Exact chemical shifts may vary slightly depending on the solvent and instrument used.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound shows four signals, corresponding to the four unique carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~167 | C =O |

| ~66 | -O-CH₂ -CH₂-CH₃ |

| ~41 | -O-CO-CH₂ -CO-O- |

| ~22 | -O-CH₂-CH₂ -CH₃ |

| ~10 | -O-CH₂-CH₂-CH₃ |

Note: Exact chemical shifts may vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~2970 | Strong | Asymmetric C-H Stretch | Alkyl (CH₃, CH₂) |

| ~2880 | Medium | Symmetric C-H Stretch | Alkyl (CH₃, CH₂) |

| ~1755 | Strong | Asymmetric C=O Stretch | Ester Carbonyl |

| ~1735 | Strong | Symmetric C=O Stretch | Ester Carbonyl |

| ~1460 | Medium | C-H Bend | Alkyl (CH₂) |

| ~1380 | Medium | C-H Bend | Alkyl (CH₃) |

| ~1250-1100 | Strong | C-O Stretch | Ester |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common method.

Electron Ionization Mass Spectrometry (EI-MS) Data

The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity | Assignment |

| 188 | Low | [M]⁺ (Molecular Ion) |

| 145 | Moderate | [M - C₃H₇]⁺ |

| 129 | High | [M - OC₃H₇]⁺ |

| 105 | Moderate | [M - COOC₃H₇]⁺ |

| 87 | Moderate | [C₄H₇O₂]⁺ |

| 43 | Very High (Base Peak) | [C₃H₇]⁺ |

Note: The molecular ion peak for aliphatic esters can be weak or absent in EI-MS.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented. Specific parameters may need to be optimized for the instrument in use.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

If necessary, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

¹H NMR Acquisition:

-

Spectrometer: 300-600 MHz

-

Pulse Sequence: Standard single-pulse sequence

-

Number of Scans: 8-16

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-12 ppm

¹³C NMR Acquisition:

-

Spectrometer: 75-150 MHz

-

Pulse Sequence: Proton-decoupled single-pulse sequence

-

Number of Scans: 128-1024 (or more, depending on concentration)

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-200 ppm

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of liquid this compound onto the center of the ATR crystal.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

Electron Ionization Mass Spectrometry (EI-MS)

-

Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

If using a direct insertion probe, the sample is heated to induce vaporization into the ion source.

-

In the ion source, the vaporized sample is bombarded with a beam of electrons (typically at 70 eV).

-

The resulting ions are accelerated and separated by the mass analyzer (e.g., quadrupole or time-of-flight).

-

The detector records the abundance of ions at each mass-to-charge ratio (m/z).

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a chemical sample such as this compound.

Caption: Workflow for the spectral analysis of this compound.

References

An In-depth Technical Guide on the Reactivity of Dipropyl Malonate with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipropyl malonate is a versatile chemical intermediate utilized in a variety of synthetic applications, primarily owing to the reactivity of its acidic methylene protons. This technical guide provides a comprehensive overview of the core reactivity of this compound with a range of electrophiles. Key reaction classes, including alkylation, acylation, Michael addition, and Knoevenagel condensation, are discussed in detail. This document aims to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development by providing detailed experimental protocols, quantitative data, and mechanistic insights to facilitate the effective use of this compound in the synthesis of complex organic molecules.

Introduction

This compound, with the chemical formula CH₂(COOCH₂CH₂CH₃)₂, is a dialkyl ester of malonic acid. The presence of two electron-withdrawing ester groups significantly increases the acidity of the α-protons of the methylene group (pKa ≈ 13), facilitating the formation of a stabilized enolate anion in the presence of a suitable base. This enolate is a potent nucleophile that readily reacts with a variety of electrophiles, making this compound a valuable C₃ synthon for the formation of new carbon-carbon bonds. Its application is widespread in the synthesis of substituted carboxylic acids, barbiturates, and other heterocyclic compounds of medicinal interest.[1] The reactivity of this compound is analogous to the more commonly cited diethyl malonate, with the choice of ester often dictated by desired product properties or specific reaction conditions.

Core Reactivity Principles

The central theme of this compound reactivity revolves around the generation of its enolate, which then participates in nucleophilic attack on various electrophilic species. The general mechanism involves the deprotonation of the α-carbon, followed by the reaction with an electrophile.

Enolate Formation

The first and crucial step in the reaction of this compound is the deprotonation of the α-carbon by a base to form a resonance-stabilized enolate. The choice of base is critical and depends on the specific reaction. Common bases include sodium propoxide (NaOPr), sodium ethoxide (NaOEt), sodium hydride (NaH), and potassium carbonate (K₂CO₃).[2][3] To avoid transesterification, it is often preferable to use a base with the same alkoxide as the ester (i.e., sodium propoxide for this compound).

Key Reactions with Electrophiles

Alkylation

The alkylation of this compound is a cornerstone of malonic ester synthesis, providing a pathway to mono- and di-substituted acetic acids. The reaction proceeds via an Sₙ2 mechanism, where the this compound enolate attacks an alkyl halide.[4]

Mono-alkylation vs. Di-alkylation:

The stoichiometry of the base and the alkylating agent is the primary factor controlling the extent of alkylation. Using approximately one equivalent of base and the alkylating agent favors mono-alkylation.[2] To achieve di-alkylation, a second equivalent of base is added after the initial mono-alkylation is complete, followed by the addition of a second alkylating agent (which can be the same as or different from the first).[2]

Table 1: Alkylation of Malonic Esters with Alkyl Halides

| Malonic Ester | Alkyl Halide | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| Diethyl Malonate | n-Propyl bromide | Sodium Ethoxide | Ethanol | Reflux | Diethyl propylmalonate | - |

| Diethyl Malonate | n-Propyl bromide (2 eq.) | Sodium Ethoxide (2 eq.) | Ethanol | Reflux | Diethyl dipropylmalonate | 50-52 (of final valproic acid)[5] |

| Diethyl Malonate | 1-Bromobutane | Sodium Ethoxide | Ethanol | Reflux | Diethyl n-butylmalonate | - |

| Diethyl Malonate | 1,6-Dichlorohexane | Sodium Ethoxide | Ethanol | Reflux | Diethyl 6-chlorohexylmalonate | 74-78[5] |

Experimental Protocol: Synthesis of Dipropyl Dipropylmalonate

This protocol is adapted from procedures for the dialkylation of diethyl malonate.[2]

-

Preparation of Sodium Propoxide: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve sodium metal (2.0 equivalents) in absolute propanol to prepare sodium propoxide.

-

First Enolate Formation: To the freshly prepared sodium propoxide solution, add this compound (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete enolate formation.

-

First Alkylation: Add 1-bromopropane (1.0 equivalent) dropwise. Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

Second Enolate Formation: After cooling the reaction mixture to room temperature, add a second equivalent of sodium propoxide solution and stir for 30 minutes.

-

Second Alkylation: Add the second equivalent of 1-bromopropane dropwise and heat the mixture to reflux for 2-4 hours until the dialkylation is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture to room temperature and remove the propanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

Logical Relationship: Mono- vs. Di-alkylation Control

Caption: Control of mono- and di-alkylation of this compound.

Acylation

The acylation of this compound with acid chlorides or anhydrides introduces an acyl group, leading to the formation of β-keto esters, which are valuable synthetic intermediates. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated when using acid chlorides.

Experimental Protocol: Acylation of this compound with an Acid Chloride

This is a general procedure adapted from the acylation of diethyl malonate.[6]

-

Reaction Setup: In a dry, three-necked flask under an inert atmosphere, add magnesium chloride (1.1 equivalents) and the this compound (1.0 equivalent) in a suitable aprotic solvent like acetonitrile.

-

Base Addition: Add a tertiary amine base, such as triethylamine (2.2 equivalents), to the stirred suspension.

-

Acylation: Cool the mixture in an ice bath and add the acid chloride (1.0 equivalent) dropwise.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Work-up: Quench the reaction with dilute hydrochloric acid and extract the product with an organic solvent.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and purify by distillation or column chromatography.

Michael Addition

This compound enolates can act as Michael donors in conjugate addition reactions with α,β-unsaturated carbonyl compounds (Michael acceptors), such as methyl vinyl ketone.[7][8] This reaction is a powerful method for forming 1,5-dicarbonyl compounds.

Table 2: Michael Addition of Malonic Esters

| Malonic Ester | Michael Acceptor | Catalyst/Base | Solvent | Temperature | Product | Yield (%) |

| Diethyl Malonate | Methyl Vinyl Ketone | Sodium Ethoxide | Ethanol | Room Temp. | Diethyl 2-(3-oxobutyl)malonate | - |

| Diethyl Malonate | Chalcone | Nickel-Sparteine Complex | Toluene | 25°C | γ-Keto Ester | 85-90 |

Experimental Workflow: Michael Addition

Caption: General workflow for the Michael addition of this compound.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of this compound with aldehydes or ketones, typically catalyzed by a weak base like piperidine or an amine salt.[9][10] The reaction leads to the formation of an α,β-unsaturated product after dehydration.

Table 3: Knoevenagel Condensation of Malonic Esters with Aldehydes

| Malonic Ester | Aldehyde | Catalyst | Solvent | Temperature | Yield (%) |

| Diethyl Malonate | Benzaldehyde | Piperidine/Acetic Acid | Toluene | Reflux | High |

| Diethyl Malonate | Isovaleraldehyde | Immobilized Gelatine | DMSO | Room Temp. | 85-89[11] |

Experimental Protocol: Knoevenagel Condensation of this compound with Benzaldehyde

This protocol is a general method adapted from literature procedures for diethyl malonate.[9]

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine this compound (1.0 equivalent), benzaldehyde (1.0 equivalent), a catalytic amount of piperidine, and a catalytic amount of acetic acid in a suitable solvent such as toluene.

-

Reaction: Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by observing the amount of water collected and by TLC.

-

Work-up: Once the reaction is complete, cool the mixture and wash it with water, dilute acid, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, remove the solvent under reduced pressure, and purify the product by distillation or recrystallization.

Synthesis of Barbiturates

A significant application of dialkyl malonates is in the synthesis of barbiturates, a class of central nervous system depressants. This involves the condensation of a disubstituted this compound with urea in the presence of a strong base like sodium ethoxide.[12][13] The disubstituted this compound is first synthesized via dialkylation as described in section 3.1.

Reaction Scheme: Synthesis of 5,5-Dipropylbarbituric Acid

Caption: Synthesis of 5,5-dipropylbarbituric acid.

Experimental Protocol: Synthesis of 5,5-Dipropylbarbituric Acid

This protocol is based on the general synthesis of barbituric acid derivatives.[12][13]

-

Preparation of Sodium Ethoxide: In a suitable flask, dissolve sodium metal (2.1 equivalents) in absolute ethanol under an inert atmosphere.

-

Reaction Mixture: To the sodium ethoxide solution, add dipropyl dipropylmalonate (1.0 equivalent) and dry urea (1.1 equivalents).

-

Reaction: Heat the mixture to reflux for several hours. A precipitate of the sodium salt of the barbiturate may form.

-

Work-up: After cooling, pour the reaction mixture into water. Acidify the solution with a strong acid (e.g., HCl) to precipitate the 5,5-dipropylbarbituric acid.

-

Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent.

Conclusion

This compound is a highly versatile and reactive intermediate in organic synthesis. Its ability to readily form a nucleophilic enolate allows for a wide range of carbon-carbon bond-forming reactions with various electrophiles. This guide has provided a detailed overview of its core reactivity in alkylation, acylation, Michael addition, and Knoevenagel condensation reactions, including representative experimental protocols and quantitative data where available. A thorough understanding of these reactions and the factors that influence them is essential for medicinal chemists and researchers in the design and execution of synthetic routes toward valuable target molecules. The principles and procedures outlined herein are intended to serve as a practical resource for leveraging the synthetic potential of this compound.

References

- 1. scribd.com [scribd.com]

- 2. benchchem.com [benchchem.com]

- 3. US6262298B1 - Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. Procedures for the acylation of diethyl malonate and ethyl acetoacetate with acid chlorides using tertiary amine bases and magnesium chloride. | Sigma-Aldrich [sigmaaldrich.com]

- 7. Explain the step-by-step mechanism of the Michael addition reaction betwe.. [askfilo.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. organicreactions.org [organicreactions.org]

- 11. benchchem.com [benchchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Solubility of Dipropyl Malonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the solubility of dipropyl malonate in a diverse range of organic solvents. Understanding the solubility characteristics of this key chemical intermediate is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating novel therapeutics. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a visualization of a key synthetic pathway involving this compound.

Core Topic: Solubility of this compound

This compound (CAS 1117-19-7), a dialkyl ester of malonic acid, is a colorless liquid with a fruity, ethereal odor. Its molecular structure, featuring two propyl ester groups, imparts a moderate polarity, making it readily soluble in a wide array of organic solvents. This solubility is a critical factor in its application as a versatile building block in organic synthesis, notably in the production of pharmaceuticals such as barbiturates and valproic acid.[1][2][3]

Quantitative Solubility Data

The following table summarizes the quantitative solubility of this compound in various organic solvents at 25°C.[4] This data is essential for solvent screening, process development, and predicting the behavior of this compound in different chemical environments.

| Solvent | Chemical Formula | Solubility (g/L) at 25°C |

| Acetone | C₃H₆O | 701.35 |

| Acetonitrile | C₂H₃N | 327.54 |

| Acetic Acid | C₂H₄O₂ | 581.37 |

| n-Butanol | C₄H₁₀O | 112.89 |

| sec-Butanol | C₄H₁₀O | 107.06 |

| tert-Butanol | C₄H₁₀O | 196.75 |

| n-Butyl Acetate | C₆H₁₂O₂ | 189.84 |

| 2-Butanone (MEK) | C₄H₈O | 366.18 |

| 2-Butoxyethanol | C₆H₁₄O₂ | 102.13 |

| Chlorobenzene | C₆H₅Cl | 344.75 |

| Chloroform | CHCl₃ | 1134.51 |

| Cyclohexane | C₆H₁₂ | 34.97 |

| Cyclohexanone | C₆H₁₀O | 654.4 |

| 1,2-Dichloroethane | C₂H₄Cl₂ | 779.22 |

| Dichloromethane | CH₂Cl₂ | 1150.99 |

| Diethyl Ether | (C₂H₅)₂O | 125.56 |

| Dimethylacetamide (DMAc) | C₄H₉NO | 1572.34 |

| Dimethyl Carbonate | C₃H₆O₃ | 206.17 |

| Dimethylformamide (DMF) | C₃H₇NO | 1630.64 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 1873.29 |

| 1,4-Dioxane | C₄H₈O₂ | 345.91 |

| Ethanol | C₂H₅OH | 167.12 |

| 2-Ethoxyethanol | C₄H₁₀O₂ | 169.76 |

| Ethyl Acetate | C₄H₈O₂ | 263.54 |

| Ethylbenzene | C₈H₁₀ | 96.91 |

| Ethyl Formate | C₃H₆O₂ | 218.71 |

| Ethylene Glycol | C₂H₆O₂ | 73.34 |

| Formic Acid | CH₂O₂ | 215.27 |

| n-Heptane | C₇H₁₆ | 8.78 |

| n-Heptanol | C₇H₁₆O | 33.36 |

| n-Hexane | C₆H₁₄ | 22.5 |

| n-Hexanol | C₆H₁₄O | 75.2 |

| Isobutanol | C₄H₁₀O | 99.6 |

| Isobutyl Acetate | C₆H₁₂O₂ | 103.19 |

| Isopentanol | C₅H₁₂O | 116.51 |

| Isopropanol | C₃H₈O | 126.23 |

| Isopropyl Acetate | C₅H₁₀O₂ | 175.73 |

| Methanol | CH₃OH | 226.52 |

| 2-Methoxyethanol | C₃H₈O₂ | 346.35 |

| Methyl Acetate | C₃H₆O₂ | 332.83 |

| Methyl Isobutyl Ketone (MIBK) | C₆H₁₂O | 177.37 |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 1873.99 |

| Methyl tert-Butyl Ether (MTBE) | C₅H₁₂O | 175.47 |

| n-Octanol | C₈H₁₈O | 45.97 |

| n-Pentanol | C₅H₁₂O | 78.67 |

| n-Pentyl Acetate | C₇H₁₄O₂ | 112.92 |

| n-Propanol | C₃H₈O | 117.24 |

| n-Propyl Acetate | C₅H₁₀O₂ | 152.19 |

| Propionic Acid | C₃H₆O₂ | 284.22 |

| Propylene Glycol | C₃H₈O₂ | 100.19 |

| 2-Propoxyethanol | C₅H₁₂O₂ | 192.17 |

| Tetrachloromethane | CCl₄ | 122.38 |

| Tetrahydrofuran (THF) | C₄H₈O | 882.28 |

| Toluene | C₇H₈ | 157.84 |

| Transcutol | C₆H₁₄O₃ | 548.68 |

| Water | H₂O | 0.59 |

| m-Xylene | C₈H₁₀ | 115.02 |

| o-Xylene | C₈H₁₀ | 123.52 |

| p-Xylene | C₈H₁₀ | 134.36 |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[5][6]

The Shake-Flask Method for Liquid-Liquid Solubility

This protocol outlines the steps for determining the solubility of a liquid solute, such as this compound, in a liquid solvent.

Materials and Equipment:

-

This compound (solute)

-

Organic solvent of interest

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector, GC-FID, or High-Performance Liquid Chromatography, HPLC)

-

Vials with airtight seals

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of a distinct second phase of the solute ensures that the solvent becomes saturated.

-

Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached. The system is considered at equilibrium when the concentration of the solute in the solvent phase remains constant over time.

-

Phase Separation: After equilibration, cease agitation and allow the mixture to stand undisturbed at the constant temperature for a period to allow for initial phase separation. To achieve complete separation of the undissolved solute from the saturated solvent phase, centrifuge the vial at a controlled temperature.

-

Sample Collection: Carefully extract an aliquot of the clear, saturated supernatant using a pipette. To remove any remaining microscopic droplets of the undissolved solute, pass the aliquot through a chemically inert syringe filter.

-

Quantification: Accurately dilute the filtered saturated solution with the pure solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the diluted sample using a pre-calibrated GC-FID or HPLC method to determine the precise concentration of this compound.

-

Calculation of Solubility: Based on the measured concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution. This value represents the solubility of this compound in the specific solvent at the given temperature, typically expressed in g/L or mol/L.

Visualization of a Key Synthetic Pathway

This compound is a crucial precursor in the synthesis of various pharmaceuticals. One notable example is the synthesis of valproic acid, an anticonvulsant and mood-stabilizing drug.[3][7][8] The following diagram illustrates the key steps in this synthetic process.

Caption: Synthetic pathway of Valproic Acid from this compound.

Another significant application of malonic esters is in the synthesis of barbiturates, a class of central nervous system depressants.[1][2] The following diagram illustrates the general workflow for the synthesis of 5,5-disubstituted barbiturates.

Caption: General workflow for the synthesis of 5,5-disubstituted barbiturates.

References

An In-depth Technical Guide to the Discovery and History of Dipropyl Malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropyl malonate, also known as dipropyl propanedioate, is a dialkyl ester of malonic acid. While perhaps not as ubiquitously recognized as its diethyl counterpart, this compound and its derivatives have carved out a significant niche in organic synthesis, particularly as precursors in the production of pharmaceuticals and other specialty chemicals. This technical guide provides a comprehensive overview of the discovery and history of this compound, delving into its synthesis, key scientific milestones, and physicochemical properties. The information is presented to be a valuable resource for researchers, scientists, and professionals in the field of drug development.

Historical Context: The Dawn of Malonic Ester Synthesis

The story of this compound is intrinsically linked to the development of the malonic ester synthesis, a cornerstone of C-C bond formation in organic chemistry.[1][2] The journey began in the mid-19th century with the first preparation of malonic acid in 1858 by the French chemist Victor Dessaignes through the oxidation of malic acid.[3] The subsequent development of methods to synthesize malonic acid from more accessible starting materials by chemists like Hermann Kolbe and Hugo Müller in 1864 paved the way for the exploration of its derivatives.[3]

The latter half of the 19th century saw the rise of the malonic ester synthesis, a reaction that utilizes the reactivity of the α-carbon of malonic esters for alkylation.[1][2] This powerful synthetic tool, often employing the readily available diethyl malonate, enabled the construction of a vast array of substituted carboxylic acids.

The Emergence of this compound

While a definitive, singular "discovery" of this compound is not prominently documented as a landmark event, its synthesis was a logical and early extension of the malonic ester synthesis methodology. The principles established for the synthesis of diethyl malonate were directly applicable to the preparation of other dialkyl malonates by simply varying the alcohol used in the esterification of malonic acid or the alkyl halide in the alkylation of a malonate.

Evidence of the existence and use of this compound appears in the early 20th century. A notable early reference comes from a 1936 paper by V. P. Mishin and A. N. Karpova, which describes the preparation of dipropylmalonic acid through the hydrolysis of the "dipropyl ester of malonic acid," clearly indicating that this compound was a known and accessible compound at that time.[4] This suggests that its initial synthesis likely occurred sometime in the preceding decades as chemists systematically explored the scope of the malonic ester synthesis with various alkyl groups.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development. The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆O₄ | |

| Molecular Weight | 188.22 g/mol | |

| CAS Number | 1117-19-7 | |

| Appearance | Colorless liquid | |

| Boiling Point | 229-231 °C | |

| Density | 0.99 g/cm³ | |

| Refractive Index | 1.422 |

Experimental Protocols for the Synthesis of this compound

The synthesis of this compound can be achieved through several established methods. Below are detailed protocols for both a historical and a modern approach.

Historical Synthesis: Direct Esterification of Malonic Acid

This method, a classical approach to ester formation, involves the direct reaction of malonic acid with propanol in the presence of a strong acid catalyst.

Materials:

-

Malonic acid

-

n-Propanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine malonic acid and an excess of n-propanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux for several hours to drive the esterification to completion.

-

After cooling, neutralize the excess acid by washing the mixture with a saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Purify the crude this compound by fractional distillation under reduced pressure.

Modern Synthesis: Alkylation of Malonic Ester (A Representative Protocol)

A common modern approach involves the dialkylation of a malonic ester, such as diethyl malonate, with a propyl halide. This method is highly versatile and widely used.

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

n-Propyl bromide

-

Anhydrous ethanol

-

Hydrochloric acid (dilute)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Distillation apparatus

Procedure:

-

Prepare a solution of sodium ethoxide in anhydrous ethanol in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, under an inert atmosphere (e.g., nitrogen).

-

Add diethyl malonate dropwise to the sodium ethoxide solution at room temperature.

-

After the initial reaction subsides, add n-propyl bromide dropwise to the reaction mixture.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

Repeat steps 2 and 3 for the second alkylation.

-

Cool the reaction mixture and neutralize it with dilute hydrochloric acid.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting diethyl dipropylmalonate by vacuum distillation.[4]

Signaling Pathways and Reaction Mechanisms

The core of this compound's utility lies in the reactivity of its α-carbon, a principle central to the malonic ester synthesis. The following diagrams, generated using the DOT language, illustrate the key reaction pathways.

This diagram illustrates the stepwise process of forming a dipropylated malonic ester, followed by hydrolysis and decarboxylation to yield a substituted carboxylic acid.

This flowchart outlines the key stages in a typical laboratory synthesis of this compound, from the initial reaction to the final purification.

Conclusion

The history of this compound is a testament to the systematic expansion of synthetic organic chemistry. While its initial discovery lacks a singular, celebrated moment, its emergence as a valuable reagent was a natural consequence of the power and versatility of the malonic ester synthesis. For contemporary researchers and drug development professionals, a solid understanding of the historical context, synthesis, and properties of this compound provides a crucial foundation for its continued application in the creation of novel and important molecules. Its role as a key intermediate in the synthesis of pharmaceuticals underscores its enduring significance in the field.

References

Methodological & Application

Application Notes: Malonic Ester Synthesis Using Dipropyl Malonate

Introduction

The malonic ester synthesis is a versatile and highly valuable method in organic chemistry for the synthesis of substituted carboxylic acids.[1][2] This reaction facilitates the formation of a carbon-carbon bond by alkylating an enolate derived from a malonic ester, followed by hydrolysis and decarboxylation to yield the final carboxylic acid product.[3][4] The use of dipropyl malonate offers specific solubility and reactivity profiles that can be advantageous in certain synthetic contexts. The core principle lies in the high acidity of the α-hydrogens of the malonate (pKa ≈ 13), which are flanked by two electron-withdrawing carbonyl groups, allowing for easy deprotonation with a moderately strong base to form a resonance-stabilized enolate.[4][5][6] This enolate then acts as a potent nucleophile.[5] This methodology is crucial in the pharmaceutical industry for creating key intermediates, such as dipropylmalonic acid, which is a precursor in the synthesis of antiepileptic drugs like valproic acid.[7]

Key Applications in Research and Drug Development:

-

Carbon Chain Elongation: The primary application is to convert an alkyl halide (R-X) into a carboxylic acid with two additional carbon atoms (R-CH₂COOH).[6]

-

Synthesis of Substituted Acetic Acids: It allows for the preparation of both mono- and di-substituted acetic acids by repeating the deprotonation and alkylation steps.[2][8]

-

Pharmaceutical Intermediates: Used in the synthesis of various active pharmaceutical ingredients (APIs), including barbiturates, anticonvulsants, and sedatives.[2]

-

Cycloalkanecarboxylic Acids: Intramolecular alkylation using a dihalide can produce three- to six-membered cyclic carboxylic acids.[6]

Experimental Protocols

The malonic ester synthesis proceeds through three main stages: enolate formation, alkylation, and finally, hydrolysis and decarboxylation.

Protocol 1: Synthesis of Dipropyl Propylmalonate (Mono-alkylation)

This protocol outlines the mono-alkylation of this compound using a propyl halide.

1. Enolate Formation:

- To a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert nitrogen atmosphere, add a suspension of sodium hydride (NaH, 1.1 eq.) in an anhydrous solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

- Cool the suspension to 0 °C in an ice bath.

- Add this compound (1.0 eq.) dropwise to the stirred suspension.

- After the addition is complete, allow the mixture to warm to room temperature and stir for approximately one hour, or until the evolution of hydrogen gas has ceased, indicating complete formation of the enolate.[5]

2. Alkylation:

- Cool the reaction mixture back to 0 °C.[5]

- Add 1-bromopropane (1.05 eq.) dropwise via the dropping funnel.[5]

- After addition, heat the mixture to 50-60 °C and stir for 12-24 hours.[5] Monitor the reaction's progress using thin-layer chromatography (TLC) or gas chromatography (GC).[5]

3. Workup and Isolation:

- Once the reaction is complete, cool the mixture to room temperature.

- Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[5]

- Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether or ethyl acetate.[5]

- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

- Remove the solvent under reduced pressure using a rotary evaporator to yield the crude dipropyl propylmalonate.

- Purify the product via vacuum distillation.

Protocol 2: Synthesis of Dipropylmalonic Acid (Di-alkylation, Hydrolysis, and Decarboxylation)

This protocol describes the synthesis of dipropylmalonic acid, a key intermediate for compounds like valproic acid.

1. Enolate Formation and Dialkylation:

- In a suitable reaction vessel, charge this compound and n-propyl bromide.

- With vigorous stirring, add a solution of a strong base, such as sodium n-butanolate in butanol or sodium ethoxide in ethanol, dropwise over several hours at a controlled temperature of 55-65 °C.[7]

- After the base addition is complete, reflux the mixture for 1-6 hours until the pH of the reaction mixture drops to neutral (pH 7-7.5).[7]

- Cool the mixture to approximately 12 °C and stir to allow the precipitation of the sodium bromide salt.[7]

- Filter off the precipitated salt and wash the filter cake with the corresponding alcohol (e.g., ethanol).

2. Hydrolysis (Saponification):